molecular formula C12H18N2O4S B2396762 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid CAS No. 438252-51-8

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2396762
CAS No.: 438252-51-8
M. Wt: 286.35
InChI Key: FKADKJXCKBGVJE-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid typically involves the protection of an amino acid with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The thiazole ring can interact with various biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of a Boc-protected amino group and a thiazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and drug development.

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-8-13-7(6-19-8)9(10(15)16)14-11(17)18-12(2,3)4/h6,9H,5H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKADKJXCKBGVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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